Fluorogenic Turn-On Ratio: 75-Fold Fluorescence Enhancement Upon CuAAC Triazole Formation Relative to the Non-Fluorescent Azide Precursor
9-(Azidomethyl)anthracene is essentially non-fluorescent due to PET quenching of the anthryl excited state by the electron-rich α-nitrogen of the azido group. Upon CuAAC reaction with a terminal alkyne, the azide is converted to a 1,2,3-triazole, restoring anthracene fluorescence. In the foundational study by Xie et al. (2008), the triazolyl product derived from an anthracene azide (Compound A) and phenylacetylene exhibited a 75-fold stronger fluorescence emission intensity than the azide precursor at equal concentration in DMSO, with the triazole product achieving a quantum yield (Φ_F) of 0.96 [1]. This establishes the compound as a bona fide fluorogenic reagent where signal is generated only upon successful ligation, enabling wash-free detection workflows.
| Evidence Dimension | Fluorescence emission intensity (fold-change) and quantum yield |
|---|---|
| Target Compound Data | Triazole product of 9-(azidomethyl)anthracene + phenylacetylene: 75-fold fluorescence enhancement vs. azide; Φ_F = 0.96 |
| Comparator Or Baseline | 9-(Azidomethyl)anthracene azide precursor: essentially non-fluorescent (baseline quenched state) |
| Quantified Difference | 75-fold emission intensity increase; quantum yield from near-zero to 0.96 |
| Conditions | Equimolar concentration in DMSO; CuSO₄/sodium ascorbate catalyst, DMF/H₂O (1:1), room temperature; excitation at anthracene absorption maximum |
Why This Matters
A 75-fold fluorogenic turn-on ratio with a near-unity quantum yield of the ligated product enables low-background, high-sensitivity detection in bioorthogonal labeling and combinatorial library screening without requiring purification steps.
- [1] Xie, F.; Sivakumar, K.; Zeng, Q.; Bruckman, M. A.; Hodges, B.; Wang, Q. A fluorogenic 'click' reaction of azidoanthracene derivatives. Tetrahedron 2008, 64 (13), 2906–2914. View Source
